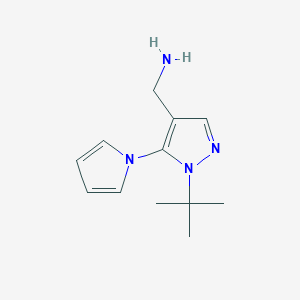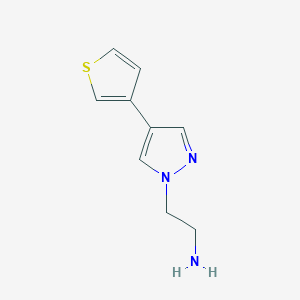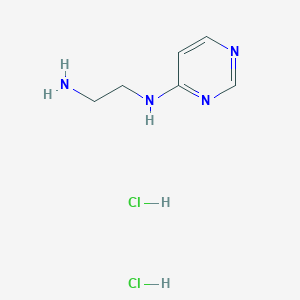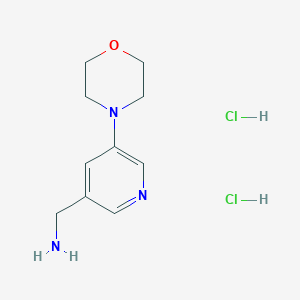
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (ETPC) is a novel organic compound that has recently been discovered and studied for its potential applications in organic synthesis, medicinal chemistry and drug development. ETPC is a heterocyclic compound with a five-membered ring structure consisting of an ethyl group, a trifluoromethyl group, a pyrazole moiety, and a carboximidamide group. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in medicinal chemistry and drug development.
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds related to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have gained attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, particularly at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Applications
Pyrazoline derivatives, closely related to the core structure of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have been studied extensively for their anticancer activities. These compounds are recognized for their potential to serve as frameworks for developing drug-like candidates displaying a broad range of medicinal properties. The structure-activity relationship (SAR) studies around pyrazoline derivatives offer insights into the development of lead compounds for various cancer targets (Ray et al., 2022).
Synthetic and Medicinal Aspects
The synthetic versatility of pyrazolo[1,5-a]pyrimidine scaffolds, akin to the core structure of interest, has been explored for its broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. These scaffolds serve as a building block for drug-like candidates, emphasizing the scaffold's utility in medicinal chemistry (Cherukupalli et al., 2017).
Catalytic and Synthetic Applications
Recent studies have also highlighted the use of hybrid catalysts in synthesizing pyrazole derivatives, showing significant potential in medicinal and pharmaceutical industries. This research underscores the broad applicability and bioavailability of pyrazole scaffolds, promoting their use in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFULKYHRQVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480700.png)









